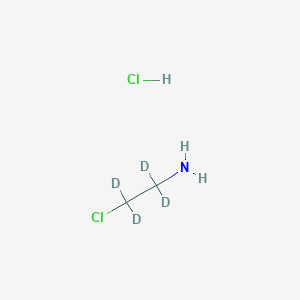

2-Chloro-ethanamine-d4 Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-ethanamine-d4 Hydrochloride is a deuterium-labeled compound with the molecular formula C2H3D4Cl2N and a molecular weight of 120.01 g/mol . It is a stable isotope-labeled compound, often used in various scientific research applications due to its unique properties.

Méthodes De Préparation

The synthesis of 2-Chloro-ethanamine-d4 Hydrochloride typically involves the deuteration of 2-Chloro-ethanamine. The process includes the substitution of hydrogen atoms with deuterium atoms, resulting in a deuterium-labeled compound. The reaction conditions often require a deuterium source, such as heavy water (D2O), and a catalyst to facilitate the exchange of hydrogen with deuterium. Industrial production methods may involve large-scale deuteration processes under controlled conditions to ensure high purity and yield.

Analyse Des Réactions Chimiques

2-Chloro-ethanamine-d4 Hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or acids and reduction to form amines.

Hydrolysis: It can be hydrolyzed to produce deuterated ethanolamine.

Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemistry

- Tracer Studies : The compound serves as a tracer in reaction mechanisms and kinetic studies, allowing researchers to track the incorporation and transformation of molecules in various chemical processes.

- Substitution Reactions : It participates in nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles such as hydroxide ions or amines.

Biology

- Metabolic Studies : In biological research, 2-Chloro-ethanamine-d4 hydrochloride is employed to trace metabolic pathways, providing insights into how compounds are processed within living organisms.

- Pharmacokinetics : The compound is utilized in drug development to study the pharmacokinetic behavior of deuterated drugs, helping to understand their absorption, distribution, metabolism, and excretion profiles.

Medicine

- Drug Development : It plays a crucial role in synthesizing pharmaceutical intermediates used in the production of various medications. For instance, it is involved in the synthesis of cefotiam and carmustine .

- Quality Control : The compound's unique properties make it valuable for quality control processes in pharmaceutical manufacturing, ensuring that products meet required standards .

Industry

- Synthesis of Labeled Compounds : In industrial applications, this compound is used to synthesize labeled compounds for analytical purposes. This includes its use in the production of surfactants and dyes .

- Functional Materials : The compound is also being explored for applications in developing functional materials due to its reactive chlorine and amino groups .

Data Tables

The following table summarizes key applications and properties of this compound:

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Chemistry | Tracer studies | Enhances tracking of reactions |

| Biology | Metabolic studies | Provides insights into biological processes |

| Medicine | Drug development | Aids in understanding drug behavior |

| Industry | Synthesis of labeled compounds | Ensures quality control |

Case Study 1: Tracer Studies in Organic Chemistry

In a study examining the kinetics of a specific organic reaction, researchers utilized this compound as a tracer. By monitoring the deuterium incorporation into products, they were able to elucidate reaction pathways effectively.

Case Study 2: Pharmacokinetic Analysis

A pharmacokinetic study involving a deuterated drug demonstrated that using this compound allowed for precise measurements of drug metabolism rates compared to non-deuterated counterparts. This provided critical data for optimizing dosage forms.

Mécanisme D'action

The mechanism of action of 2-Chloro-ethanamine-d4 Hydrochloride involves its incorporation into biological systems where it can replace hydrogen atoms with deuterium. This substitution can affect the metabolic and pharmacokinetic profiles of compounds, leading to changes in their absorption, distribution, metabolism, and excretion (ADME) properties . The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

2-Chloro-ethanamine-d4 Hydrochloride is unique due to its deuterium labeling, which distinguishes it from non-labeled compounds like 2-Chloro-ethanamine. Similar compounds include:

2-Chloro-ethanamine: The non-deuterated version, used in similar applications but without the benefits of deuterium labeling.

2-Chloroethylamine: Another related compound used in organic synthesis and chemical research

The uniqueness of this compound lies in its ability to provide insights into reaction mechanisms and metabolic pathways through isotopic labeling, which is not possible with non-labeled compounds.

Activité Biologique

2-Chloro-ethanamine-d4 hydrochloride, also known as deuterated 2-chloroethanamine, is a stable isotope-labeled compound with significant implications in biological research. Its unique structure, characterized by the presence of deuterium, allows for enhanced tracking in pharmacokinetic studies and metabolic profiling. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C₂H₃ClD₄N

- Molecular Weight : 120.014 g/mol

- CAS Number : 172333-26-5

The biological activity of this compound primarily arises from its interaction with various biological macromolecules. The compound is known to act as a substrate or inhibitor for several enzymes and receptors, influencing key signaling pathways.

-

Inhibition of Enzymatic Activity :

- The compound has been shown to inhibit enzymes involved in neurotransmitter metabolism, which can affect mood and cognitive functions.

- It may also modulate the activity of certain kinases involved in cell signaling pathways, contributing to antiproliferative effects in cancer cells.

-

Receptor Interaction :

- This compound can bind to specific receptors, potentially altering their activity and leading to downstream effects in cellular signaling.

Biological Applications

The compound has several applications in pharmacological research:

- Drug Development : As a deuterated analog, it is used to study the pharmacokinetics and dynamics of drugs, providing insights into how modifications can affect drug behavior in biological systems.

- Metabolic Studies : The incorporation of deuterium allows for precise tracking of metabolic pathways in vivo and in vitro, facilitating the understanding of drug metabolism and efficacy.

Table 1: Summary of Research Findings on this compound

Case Study: Inhibition of PRMT5

In a recent study focusing on cancer therapies, researchers investigated the effect of this compound on PRMT5, an enzyme implicated in tumor growth. The study found that the compound exhibited inhibitory effects on PRMT5 activity, leading to reduced proliferation rates in MTAP-null cancer cells. This suggests potential therapeutic applications in targeted cancer treatments.

Propriétés

IUPAC Name |

2-chloro-1,1,2,2-tetradeuterioethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6ClN.ClH/c3-1-2-4;/h1-2,4H2;1H/i1D2,2D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRREFWJTRBDRA-PBCJVBLFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.